1,3-Dibromo-2-(tert-butoxy)benzene
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Overview
Description
1,3-Dibromo-2-(tert-butoxy)benzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a tert-butoxy group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(tert-butoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like chloroform or carbon tetrachloride and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(tert-butoxy)phenol, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
1,3-Dibromo-2-(tert-butoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(tert-butoxy)benzene involves its interaction with molecular targets through its bromine atoms and tert-butoxy group. These interactions can lead to the formation of covalent bonds or the inhibition of specific enzymes or pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-2-(tert-butoxy)benzene
- 1,4-Dibromo-2-(tert-butoxy)benzene
- 1,3-Dibromo-5-(tert-butoxy)benzene
Uniqueness
1,3-Dibromo-2-(tert-butoxy)benzene is unique due to the specific positioning of its bromine atoms and tert-butoxy group, which imparts distinct chemical reactivity and properties compared to its isomers. This unique structure makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H12Br2O |
---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
1,3-dibromo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChI Key |
CRMGLTIBSFYAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
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